3,4,5-trimethoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Description
3,4,5-trimethoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with methoxy groups and an oxadiazole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-12-7-5-6-8-14(12)19-22-17(28-23-19)11-21-20(24)13-9-15(25-2)18(27-4)16(10-13)26-3/h5-10H,11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSPMCOQFIBRSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Benzamide Core: The benzamide core is introduced by reacting the oxadiazole intermediate with 3,4,5-trimethoxybenzoic acid or its derivatives in the presence of coupling agents such as EDCI or DCC.
Final Assembly: The final step involves the coupling of the oxadiazole-benzamide intermediate with 2-methylphenylmethylamine under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
3,4,5-trimethoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(3-methyl-2-pyridinyl)benzamide
- 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties not found in other similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
